(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate
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Overview
Description
(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties .
Scientific Research Applications
(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anticonvulsants and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and as stabilizers in photographic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azideThe reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(II) sulfate .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include using water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, especially at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter activity by interacting with sodium channels and GABAergic neurotransmission pathways. This modulation can result in anticonvulsant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Cenobamate: A tetrazole derivative used as an anticonvulsant.
Losartan: An angiotensin II receptor antagonist containing a tetrazole ring.
Pentylenetetrazole: A tetrazole compound used in research to induce seizures in animal models
Uniqueness
(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate is unique due to its specific chemical structure, which combines the properties of both chlorophenyl and tetrazole moieties. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-9-4-2-1-3-8(9)6-17-10(16)5-15-13-7-12-14-15/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCILMDODSOAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN2N=CN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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